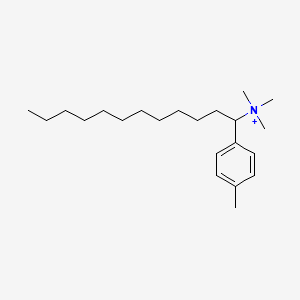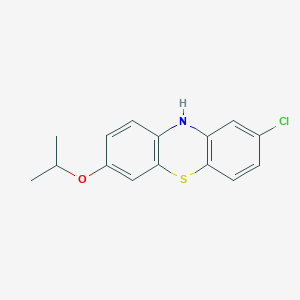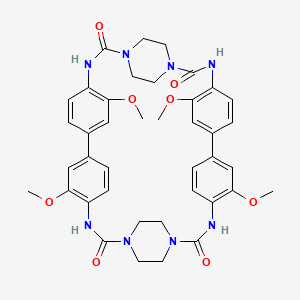
4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone is a complex organic compound with a highly intricate structure. This compound is notable for its unique arrangement of multiple methoxy groups and azaheptacyclic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as cyclization, methoxylation, and aza-bridging. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to its interaction with cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Compared to other similar compounds, 4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone stands out due to its unique structural features and diverse functional groups. Similar compounds include:
Tetramethoxyflavone: Known for its antioxidant properties.
Tetramethoxyphenanthrene: Studied for its cytotoxic activities.
Each of these compounds has distinct properties and applications, highlighting the uniqueness of this compound in scientific research.
Properties
CAS No. |
6337-91-3 |
|---|---|
Molecular Formula |
C40H44N8O8 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
4,15,20,31-tetramethoxy-6,8,11,13,22,24,27,29-octazaheptacyclo[28.2.2.22,5.28,11.214,17.218,21.224,27]tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone |
InChI |
InChI=1S/C40H44N8O8/c1-53-33-21-25-5-9-29(33)41-37(49)45-13-15-46(16-14-45)39(51)43-31-11-7-27(23-35(31)55-3)28-8-12-32(36(24-28)56-4)44-40(52)48-19-17-47(18-20-48)38(50)42-30-10-6-26(25)22-34(30)54-2/h5-12,21-24H,13-20H2,1-4H3,(H,41,49)(H,42,50)(H,43,51)(H,44,52) |
InChI Key |
RXTAFWDTBCAGPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=C1)C3=CC(=C(C=C3)NC(=O)N4CCN(CC4)C(=O)NC5=C(C=C(C=C5)C6=CC(=C(C=C6)NC(=O)N7CCN(CC7)C(=O)N2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


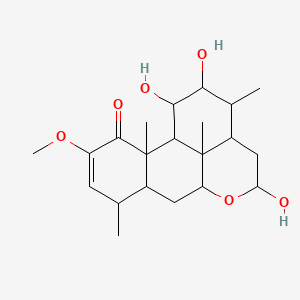
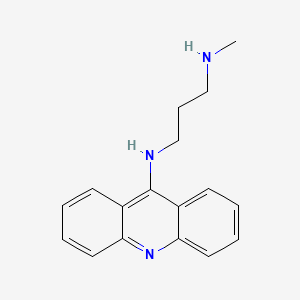

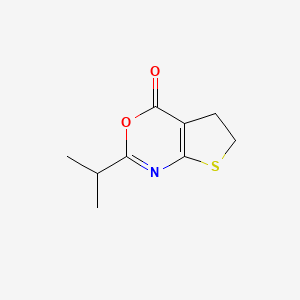
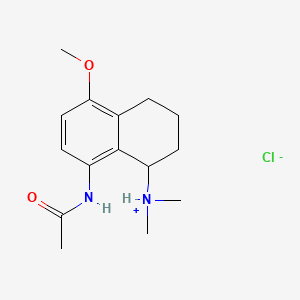
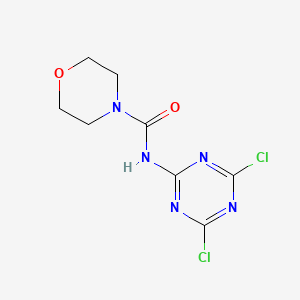
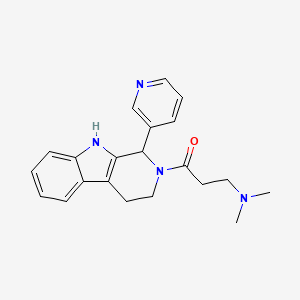
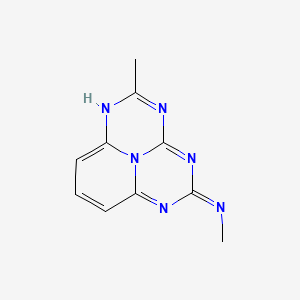
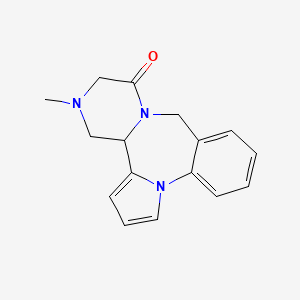
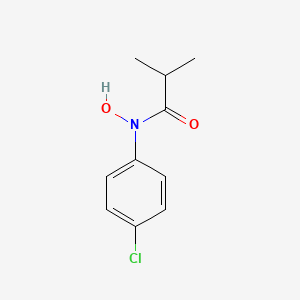
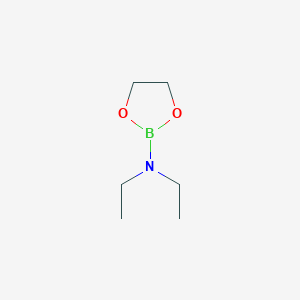
![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
